Cas no 1427702-05-3 (N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide)

N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide is a specialized organic compound featuring a cyanocyclohexyl moiety linked to a propanamide backbone with a thiophene-derived substituent. Its unique structure, combining a cyclohexyl nitrile group and a thiophene-methylamino side chain, suggests potential utility in medicinal chemistry and agrochemical research. The compound’s hybrid heterocyclic and aliphatic framework may offer enhanced binding affinity or metabolic stability in targeted applications. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in the development of biologically active molecules. The presence of both polar (cyano, amide) and lipophilic (thiophene, cyclohexyl) groups contributes to balanced physicochemical properties, supporting its use in structure-activity relationship studies.
N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide structure
1427702-05-3 structure
Product name:N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide
CAS No:1427702-05-3
MF:C15H21N3OS
MW:291.41174197197
CID:5830593
PubChem ID:71903418

N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide
    • N-(1-cyanocyclohexyl)-2-{[(thiophen-2-yl)methyl]amino}propanamide
    • EN300-26685598
    • 1427702-05-3
    • Inchi: 1S/C15H21N3OS/c1-12(17-10-13-6-5-9-20-13)14(19)18-15(11-16)7-3-2-4-8-15/h5-6,9,12,17H,2-4,7-8,10H2,1H3,(H,18,19)
    • InChI Key: WALRAUUUUXOSTA-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CNC(C)C(NC1(C#N)CCCCC1)=O

Computed Properties

  • Exact Mass: 291.14053348g/mol
  • Monoisotopic Mass: 291.14053348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.2Ų
  • XLogP3: 2.1

N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26685598-0.05g
N-(1-cyanocyclohexyl)-2-{[(thiophen-2-yl)methyl]amino}propanamide
1427702-05-3 95.0%
0.05g
$212.0 2025-03-20

N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide Related Literature

Additional information on N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide

Professional Introduction to N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide (CAS No. 1427702-05-3)

N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1427702-05-3, represents a unique molecular architecture that combines a cyclohexyl group with a thiophene-based amine moiety, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The structural features of N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide are particularly intriguing due to the presence of both a cyano group and a thiophenylmethylamino substituent. These functional groups not only contribute to the compound's overall complexity but also open up diverse possibilities for its chemical reactivity and biological activity. The cyano group, for instance, is known to participate in various chemical transformations, including nucleophilic addition reactions, while the thiophenyl ring is a well-documented scaffold in medicinal chemistry, often associated with bioactivity in various therapeutic areas.

In recent years, there has been growing interest in the development of novel compounds that incorporate heterocyclic structures, such as thiophene derivatives, due to their demonstrated efficacy in modulating biological pathways. The compound N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide aligns with this trend, as it combines the potential benefits of these heterocycles with additional functional groups that may enhance its pharmacological properties.

One of the key aspects that make this compound noteworthy is its potential application in the synthesis of biologically active molecules. The presence of both a cyano group and an amine moiety provides multiple sites for further functionalization, allowing chemists to design derivatives with tailored properties. This flexibility is particularly valuable in drug development, where the optimization of molecular structure is crucial for achieving desired pharmacokinetic and pharmacodynamic profiles.

Recent studies have highlighted the importance of cycloalkylamine derivatives in medicinal chemistry. Compounds featuring cyclohexyl or other cyclic amine groups have shown promise in various therapeutic contexts, including central nervous system (CNS) disorders and anti-inflammatory applications. The incorporation of these motifs into N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide may contribute to its potential utility in these areas.

The thiophenylmethylamino part of the molecule is particularly interesting from a synthetic perspective. Thiophene derivatives are known for their stability and ability to engage in multiple interactions with biological targets. The amine group attached to the thiophene ring can serve as a hydrogen bond acceptor or participate in π-stacking interactions, which are often critical for binding affinity and specificity. These characteristics make N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide a compelling candidate for further investigation.

In terms of synthetic methodologies, the preparation of N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide involves multi-step reactions that showcase the expertise required in organic synthesis. The introduction of the cyano group typically requires cyanation reactions, which can be achieved through various routes such as lithiation followed by reaction with copper(I) cyanide or direct use of nitriles. The subsequent functionalization of the thiophene ring with an amine substituent often involves nucleophilic substitution or condensation reactions.

The compound's potential biological activity has not yet been fully explored, but its structural features suggest several possible mechanisms of action. For instance, the interaction between the thiophene ring and biological targets could lead to modulation of enzyme activity or receptor binding. Additionally, the presence of both electron-withdrawing (cyano) and electron-donating (amine) groups may influence the compound's solubility and metabolic stability, which are critical factors in drug development.

From a computational chemistry perspective, virtual screening and molecular docking studies could provide valuable insights into the potential interactions of N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide with biological targets. These approaches have become increasingly sophisticated in recent years, allowing researchers to predict binding affinities and identify potential lead compounds with high accuracy.

The synthesis and characterization of this compound also highlight the importance of advanced analytical techniques in modern pharmaceutical research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming molecular structure and understanding its conformational behavior. These tools provide critical data that inform subsequent modifications and optimizations.

In conclusion, N-(1-cyanocyclohexyl)-2-{(thiophen-2-yl)methylamino}propanamide represents a fascinating compound with significant potential in pharmaceutical chemistry. Its unique structural features, combining cyclohexyl and thiophene-based moieties with functional groups like cyano and amine, make it an attractive candidate for further exploration. As research continues to uncover new applications for heterocyclic derivatives, compounds like this one are likely to play an important role in the development of novel therapeutic agents.

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